methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. The tosylation of piperazine is a common initial step, followed by the introduction of the carboxamido group through a coupling reaction with an appropriate acylating agent. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(4-methylpiperazine-1-carboxamido)acetamido)benzoate: Lacks the tosyl group, which may affect its reactivity and binding properties.
Ethyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Uniqueness
Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate is unique due to the presence of both the tosyl group and the benzoate ester, which confer specific chemical properties and potential biological activities. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-17-4-10-20(11-5-17)34(31,32)27(23(30)26-14-12-25(2)13-15-26)16-21(28)24-19-8-6-18(7-9-19)22(29)33-3/h4-11H,12-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKOZYUNKCQENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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